molecular formula C30H34N2O11 B13862061 Ivacaftor Carboxylic Acid O-Glucuronide

Ivacaftor Carboxylic Acid O-Glucuronide

Numéro de catalogue: B13862061
Poids moléculaire: 598.6 g/mol
Clé InChI: LVTBJZLLTWQAPD-QWCOUCEUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ivacaftor Carboxylic Acid O-Glucuronide is a metabolite of Ivacaftor, a drug used in the treatment of cystic fibrosis. Ivacaftor itself is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, which helps improve the function of the CFTR protein in patients with specific genetic mutations. This compound is formed through the glucuronidation process, where Ivacaftor is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ivacaftor Carboxylic Acid O-Glucuronide involves the glucuronidation of Ivacaftor. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Ivacaftor Carboxylic Acid O-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion .

Common Reagents and Conditions:

    Reagents: Uridine diphosphate glucuronic acid (UDPGA), UDP-glucuronosyltransferase (UGT)

    Conditions: Buffered aqueous solution, physiological pH, and temperature.

Major Products: The major product of the glucuronidation reaction is this compound itself, which is more water-soluble and easily excreted from the body .

Applications De Recherche Scientifique

Ivacaftor Carboxylic Acid O-Glucuronide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Ivacaftor and its derivatives.

    Biology: Helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism.

    Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Ivacaftor, aiding in the development of more effective treatments for cystic fibrosis.

    Industry: Used in the quality control of Ivacaftor production to ensure the absence of unwanted metabolites.

Mécanisme D'action

Ivacaftor Carboxylic Acid O-Glucuronide exerts its effects through the process of glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDPGA to Ivacaftor, forming the glucuronide conjugate. This process enhances the solubility of Ivacaftor, facilitating its excretion from the body . The molecular targets involved include the CFTR protein and the UGT enzymes .

Comparaison Avec Des Composés Similaires

    Lumacaftor: Another CFTR potentiator used in combination with Ivacaftor for the treatment of cystic fibrosis.

    Tezacaftor: Similar to Lumacaftor, used in combination with Ivacaftor to enhance CFTR function.

    Elexacaftor: A newer CFTR potentiator used in combination with Ivacaftor and Tezacaftor for a more comprehensive treatment approach.

Uniqueness: Ivacaftor Carboxylic Acid O-Glucuronide is unique due to its specific role in the metabolism of Ivacaftor. Unlike other CFTR potentiators, it is a direct metabolite formed through glucuronidation, providing valuable insights into the drug’s pharmacokinetics and aiding in the development of more effective treatments for cystic fibrosis .

Propriétés

Formule moléculaire

C30H34N2O11

Poids moléculaire

598.6 g/mol

Nom IUPAC

(2S,3S,6S)-6-[4-tert-butyl-2-(2-carboxypropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O11/c1-29(2,3)15-10-16(30(4,5)28(40)41)19(42-27-23(36)21(34)22(35)24(43-27)26(38)39)11-18(15)32-25(37)14-12-31-17-9-7-6-8-13(17)20(14)33/h6-12,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)(H,40,41)/t21?,22-,23?,24-,27+/m0/s1

Clé InChI

LVTBJZLLTWQAPD-QWCOUCEUSA-N

SMILES isomérique

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O[C@H]4C(C([C@@H]([C@H](O4)C(=O)O)O)O)O)C(C)(C)C(=O)O

SMILES canonique

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(C)(C)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.